2-Cyclohexylaminothiazol-4-ylmethanol

Description

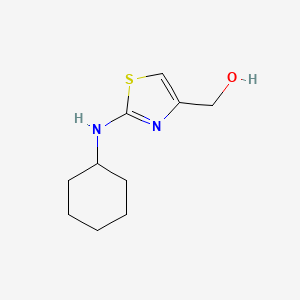

2-Cyclohexylaminothiazol-4-ylmethanol is a thiazole derivative featuring a hydroxymethyl (-CH2OH) group at position 4 of the thiazole ring and a cyclohexylamino (-NH-C6H11) substituent at position 2. Thiazole derivatives are well-documented for their pharmacological versatility, including applications in oncology, antiviral therapy, and antiplatelet aggregation .

Properties

Molecular Formula |

C10H16N2OS |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

[2-(cyclohexylamino)-1,3-thiazol-4-yl]methanol |

InChI |

InChI=1S/C10H16N2OS/c13-6-9-7-14-10(12-9)11-8-4-2-1-3-5-8/h7-8,13H,1-6H2,(H,11,12) |

InChI Key |

LDXIEURPLINWRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CS2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-cyclohexylaminothiazol-4-ylmethanol with four structurally related thiazole derivatives described in the evidence (compounds 15, 25, 35, and 40 from ).

Key Observations:

Structural Divergence: Unlike the benzamide-linked compounds in , 2-cycloclohexylaminothiazol-4-ylmethanol lacks a thioether (-S-) bridge or an aromatic amide backbone. Its simpler structure may enhance metabolic stability compared to bulkier analogs like Compound 40.

Bioactivity Implications: The cyclohexylamino group’s lipophilicity may favor membrane permeability, a trait critical for intracellular targets (e.g., viral proteases or kinases). This contrasts with the nitro-substituted aromatic amines in Compounds 25 and 40, which may prioritize target binding over bioavailability. Compounds with isoxazole or oxadiazole moieties (e.g., Compounds 15, 25, 35) often exhibit enhanced electron-deficient character, promoting interactions with enzymatic active sites. The thiazole core in the target compound may instead engage in hydrogen bonding via its hydroxymethyl group.

Synthetic Flexibility: The 9-membered heterocyclic system (denoted as “M” in ) in related compounds allows for halogenation, nitration, or alkylation, enabling tailored modifications.

Research Findings and Limitations

- Anticancer Potential: Thiazole derivatives like Compound 40 inhibit cancer cell proliferation via kinase modulation . The target compound’s cyclohexyl group may similarly disrupt protein-protein interactions in oncogenic pathways, though experimental validation is required.

- Antiviral Activity : Analogous compounds (e.g., Compound 35) target viral polymerases . The hydroxymethyl group in the target compound could mimic ribose moieties, interfering with viral RNA synthesis.

- Data Gaps: No direct pharmacological or pharmacokinetic data for this compound are available in the provided evidence. Comparisons remain speculative, emphasizing the need for targeted assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.